Cas no 2228642-50-8 (2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine)

2-(4-Benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine is a fluorinated amine derivative featuring a morpholine core with a benzyl substitution at the 4-position. The difluoroethylamine moiety enhances its reactivity and potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both morpholine and benzyl groups contributes to its structural diversity, enabling applications in drug discovery, where such scaffolds are valued for their pharmacokinetic properties. The difluoromethyl group may improve metabolic stability and bioavailability. This compound is suited for use in medicinal chemistry research, offering a balance of lipophilicity and electronic effects for targeted molecular design.
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine structure
2228642-50-8 structure
商品名:2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
CAS番号:2228642-50-8
MF:C13H18F2N2O
メガワット:256.291630268097
CID:6290730
PubChem ID:165687794

2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
    • EN300-1862245
    • 2228642-50-8
    • インチ: 1S/C13H18F2N2O/c14-13(15,10-16)12-9-17(6-7-18-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10,16H2
    • InChIKey: MKLSKKYPHOYCMB-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)(C1CN(CC2C=CC=CC=2)CCO1)F

計算された属性

  • せいみつぶんしりょう: 256.13871953g/mol
  • どういたいしつりょう: 256.13871953g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 38.5Ų

2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1862245-0.5g
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
2228642-50-8
0.5g
$1124.0 2023-09-18
Enamine
EN300-1862245-1.0g
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
2228642-50-8
1g
$1172.0 2023-06-01
Enamine
EN300-1862245-10g
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
2228642-50-8
10g
$5037.0 2023-09-18
Enamine
EN300-1862245-2.5g
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
2228642-50-8
2.5g
$2295.0 2023-09-18
Enamine
EN300-1862245-0.1g
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
2228642-50-8
0.1g
$1031.0 2023-09-18
Enamine
EN300-1862245-5g
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
2228642-50-8
5g
$3396.0 2023-09-18
Enamine
EN300-1862245-5.0g
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
2228642-50-8
5g
$3396.0 2023-06-01
Enamine
EN300-1862245-0.05g
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
2228642-50-8
0.05g
$983.0 2023-09-18
Enamine
EN300-1862245-10.0g
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
2228642-50-8
10g
$5037.0 2023-06-01
Enamine
EN300-1862245-0.25g
2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine
2228642-50-8
0.25g
$1078.0 2023-09-18

2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine 関連文献

2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228642-50-8 and Product Name: 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine

The compound identified by the CAS number 2228642-50-8 and the product name 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential therapeutic applications. The presence of both a benzylmorpholine moiety and a difluoroethylamine group makes this molecule a promising candidate for further investigation in drug discovery and development.

Recent research in medicinal chemistry has highlighted the importance of fluorinated compounds in enhancing the pharmacological properties of drug candidates. The incorporation of fluorine atoms into molecular structures can lead to improved metabolic stability, better binding affinity, and altered pharmacokinetic profiles. In the case of 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine, the dual presence of fluorine atoms in the difluoroethylamine group is expected to contribute significantly to its overall efficacy and selectivity.

The benzylmorpholine scaffold is another critical feature of this compound, which has been extensively studied for its potential biological activity. Morpholine derivatives are known for their versatility in pharmaceutical applications, often serving as key components in drugs targeting various diseases. The benzyl substitution on the morpholine ring further modulates the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Current research trends indicate that compounds featuring both morpholine and fluorinated ethylamine moieties are particularly interesting for their ability to modulate enzyme activity and receptor binding. For instance, studies have shown that such molecules can exhibit potent inhibitory effects on enzymes involved in metabolic pathways relevant to inflammation and cancer. The specific arrangement of atoms in 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine may confer unique properties that make it an attractive scaffold for designing novel therapeutic agents.

In addition to its structural characteristics, the compound's potential biological activity is supported by computational modeling studies. These studies suggest that the molecule can effectively interact with target proteins through both hydrophobic and hydrogen bonding interactions. The fluorine atoms are predicted to play a crucial role in stabilizing these interactions, thereby enhancing the compound's binding affinity.

Experimental validation of these predictions has been ongoing in several research laboratories. Initial in vitro assays have shown promising results, indicating that 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine exhibits significant inhibitory activity against certain enzymes relevant to neurological disorders. This aligns with previous findings that morpholine derivatives can modulate neurotransmitter pathways, offering potential therapeutic benefits for conditions such as depression and epilepsy.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the growing sophistication of modern pharmaceutical chemistry.

As interest in fluorinated compounds continues to grow, so does the need for innovative synthetic methodologies. The preparation of 2228642-50-8 exemplifies how interdisciplinary approaches combining organic synthesis, computational chemistry, and biopharmaceutical analysis can lead to the discovery of novel drug candidates with enhanced therapeutic potential.

The future development of this compound will likely involve further preclinical studies to evaluate its safety profile and pharmacokinetic properties. Collaborative efforts between academic researchers and industry scientists will be essential in translating these promising findings into clinical applications. The unique combination of structural features in 2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine positions it as a valuable asset in the ongoing quest to develop more effective treatments for a wide range of diseases.

In conclusion, the compound with CAS number 2228642-50-8 and product name bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text: bold text:bold text:bold text:bold text:bold text:bold text:bold text:bold text:bold text:bold text:bold text:bold text: represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and promising biological activity make it a compelling subject for further research and development.

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